THEED functions as a chelating agent due to the presence of four hydroxyl groups in its structure. These hydroxyl groups can bind to metal ions, forming stable complexes. This property makes THEED valuable in various research areas, including:
THEED can sequester unwanted metal ions from solutions, preventing them from interfering with reactions or analyses. This is useful in protein purification and separation techniques [].
THEED's ability to form complexes with metal ions allows it to be used for metal extraction processes. This can be particularly beneficial for recovering valuable metals from waste streams or environmental samples [].
THEED can be used as a ligand in the design of metal-based catalysts. The metal-THEED complex can facilitate specific chemical reactions by providing a defined reaction environment around the metal center []. An example is the use of THEED to prepare a palladium-based complex catalyst for the Suzuki-Miyaura reaction, a common organic coupling reaction [].
THEED serves as a building block for the synthesis of various polymers and copolymers. Its two amine groups enable crosslinking, while the hydroxyl groups can participate in further reactions to tailor the polymer properties. THEED-based polymers find applications in:
THEED is a component in covalently cross-linked SMPs with shape memory properties. These polymers can be deformed and then recover their original shape upon exposure to a specific stimulus like temperature or light []. These THEED-containing SMPs are being explored for biomedical applications, including self-deploying neural electrodes and vascular stents [].
THEED can be incorporated into polyurethane synthesis, particularly UV-curable polyurethanes. These polyurethanes find use in coatings, adhesives, and inks due to their desirable mechanical properties [].
THEED's functional groups allow for the creation of polymers with specific functionalities. For example, THEED-based polymers can be designed for controlled drug delivery or sensor applications [].
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine is a complex organic compound characterized by its four hydroxyethyl substituents attached to an ethylenediamine backbone. Its molecular formula is C₁₀H₂₄N₂O₄, and it has a molecular weight of approximately 236.31 g/mol. This compound appears as a clear, colorless to light yellow viscous liquid, with a boiling point around 280 °C and a flash point of approximately 110 °C . It is classified as a laboratory chemical and is known for being corrosive and an irritant .
THEED is considered a mild irritant and may cause skin and eye irritation upon contact. It is also slightly toxic upon ingestion. Proper personal protective equipment (PPE) should be worn when handling THEED.
Research indicates that N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine exhibits various biological activities. It has been studied for its potential roles in:
The synthesis of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine typically involves the following methods:
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine has diverse applications across various fields:
Studies focusing on the interactions of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine with other compounds reveal its potential for forming stable complexes with metal ions, which can enhance the efficacy of certain drugs. Interaction studies often assess:
N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine shares structural similarities with several related compounds, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethylenediamine | C₂H₆N₂ | A simple diamine used widely in organic synthesis. |
| Triethanolamine | C₆H₁₅NO₃ | A triol used in cosmetics and personal care products; less complex than tetrakis compound. |
| N,N-Bis(2-hydroxyethyl)ethylenediamine | C₈H₁₈N₂O₄ | A derivative with two hydroxyethyl groups; used in similar applications but less functional than tetrakis. |
The uniqueness of N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine lies in its four hydroxyethyl substituents, enhancing its chelating properties and making it particularly useful in specialized applications where stronger binding interactions are required compared to its simpler counterparts.
THEED’s synthesis and application history traces back to advancements in ethyleneamine chemistry during the mid-20th century. Early methods for producing THEED involved the reaction of ethylenediamine with ethylene oxide or 2-chloroethanol under controlled conditions. However, these approaches faced challenges such as low selectivity and byproduct formation.
A breakthrough emerged with solvent-based synthesis techniques, as detailed in U.S. Patent US6222075 and Chinese Patent CN1248240A. These patents disclosed high-yield routes using saturated alcohols (e.g., isopropanol) at elevated temperatures (120–220°C) and pressures (2–20 MPa), which minimized hydrolysis side reactions. Later innovations, such as the nucleophilic reaction between diethanolamine and 1,2-dichloroethane, further optimized THEED production by reducing energy consumption and improving purity. By the early 21st century, THEED had gained prominence in niche applications, including cement additives and shale hydration inhibitors, driven by its ability to form stable complexes with metal ions.
THEED’s systematic IUPAC name is N,N,N',N'-Tetrakis(2-hydroxyethyl)ethylenediamine. Common synonyms include:
THEED features a central ethylenediamine backbone ($$ \text{H}2\text{N-CH}2\text{-CH}2\text{-NH}2 $$) modified by four 2-hydroxyethyl groups ($$-\text{CH}2\text{CH}2\text{OH}$$) bonded to the nitrogen atoms. This symmetrical configuration enhances its chelation capacity and water solubility. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.31 g/mol | |
| Boiling Point | ~280°C | |
| Density | 1.1 g/mL at 20°C | |
| CAS Registry Number | 140-07-8 |
Spectroscopic Characterization
The compound’s tetrahedral geometry around nitrogen atoms facilitates coordination with metal ions, making it valuable in catalysis and extraction processes.
Corrosive;Irritant